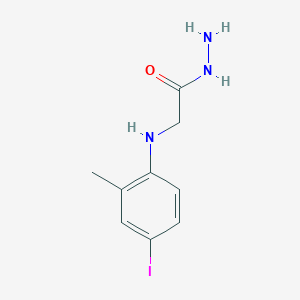
N'-(cyclohexylcarbonyl)cyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide is an organic compound with the molecular formula C14H24N2O2 It is a derivative of cyclohexane and is characterized by the presence of a carbohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylcarbonyl chloride in the presence of a hydrazine derivative. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride.
- The resulting cyclohexanecarbonyl chloride is then reacted with cyclohexylhydrazine to form N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide.
Industrial Production Methods
In industrial settings, the production of N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamines.
Applications De Recherche Scientifique
N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Praziquantel: An anthelmintic drug with a similar cyclohexylcarbonyl structure.
Cyclohexanecarboxylic acid derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
N’-(cyclohexylcarbonyl)cyclohexanecarbohydrazide is unique due to its specific combination of cyclohexylcarbonyl and carbohydrazide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
N'-(cyclohexanecarbonyl)cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCHUZDBKCQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylsulfanyl)phenyl]biphenyl-4-carboxamide](/img/structure/B5703416.png)
![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)

![N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B5703454.png)

![[(Z)-[amino(phenyl)methylidene]amino] 2-methyl-3-nitrobenzoate](/img/structure/B5703465.png)



![3-amino-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5703502.png)


